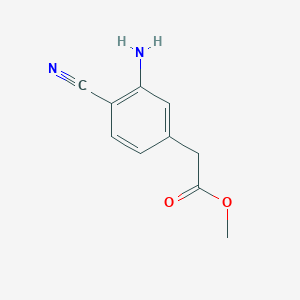

Methyl 2-(3-amino-4-cyanophenyl)acetate

Descripción

Methyl 2-(3-amino-4-cyanophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a cyano (-CN) group at the 4-position, linked to a methyl ester moiety. Extrapolating from its ethyl analog, the methyl variant is estimated to have a molecular formula of C₁₀H₁₀N₂O₂, a molecular weight of ~190.2 g/mol (adjusted for the methyl group), and applications in pharmaceutical intermediates due to its reactive functional groups .

Propiedades

IUPAC Name |

methyl 2-(3-amino-4-cyanophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)5-7-2-3-8(6-11)9(12)4-7/h2-4H,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGSFLHTRFLHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-4-cyanophenyl)acetate can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of Methyl 2-(3-amino-4-cyanophenyl)acetate may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(3-amino-4-cyanophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 2-(3-amino-4-cyanophenyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug development and biochemical studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mecanismo De Acción

The mechanism of action of Methyl 2-(3-amino-4-cyanophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The amino and cyano groups play a crucial role in its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between Methyl 2-(3-amino-4-cyanophenyl)acetate and related compounds:

*Note: Data for the methyl variant are extrapolated from its ethyl analog .

Key Observations:

Functional Group Influence: The amino and cyano groups in the target compound enhance polarity and hydrogen-bonding capacity compared to analogs like Ethyl 2-(4-cyanophenyl)acetate (cyano-only) . Replacing the cyano with a hydroxyl group (as in Methyl 2-(3-amino-4-hydroxyphenyl)acetate) introduces stronger hydrogen-bonding interactions but reduces chemical stability under acidic conditions .

Electronic Effects: The cyano group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. This contrasts with Methyl 2-phenylacetoacetate, where the ketone group activates the ring for nucleophilic attacks .

Steric and Steric Effects :

Physicochemical Properties and Reactivity

- Solubility: The amino and cyano groups in the target compound likely confer higher aqueous solubility (~20–50 mg/mL) compared to purely aromatic esters like Methyl 2-phenylacetoacetate (<10 mg/mL) .

- Reactivity: The amino group can undergo diazotization or acylation, while the cyano group is susceptible to hydrolysis to carboxylic acids under basic conditions. This contrasts with Methyl Aceto Acetate, where the ketone undergoes keto-enol tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.